1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole
Overview
Description
1-(2,4-Dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole (DMTMT) is a novel tetraazole compound that has been studied for its interesting biological and chemical properties. It is a derivative of the tetraazole family, which is a group of nitrogen-containing heterocyclic compounds with four nitrogen atoms in a ring. DMTMT has been studied for its potential applications in the fields of medicine and biochemistry, as well as for its potential as a new synthetic reagent.
Scientific Research Applications
1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole has been studied for its potential applications in the fields of medicine and biochemistry. For example, it has been used as a reagent in the synthesis of various biologically active compounds, such as inhibitors of the enzyme acetylcholinesterase and inhibitors of the enzyme monoamine oxidase. It has also been studied for its potential use as a fluorescent dye for the detection of DNA and RNA.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. It is also believed to interact with DNA and RNA, which could be useful for the detection of these molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole are not yet fully understood. However, it has been shown to act as an inhibitor of enzymes, such as acetylcholinesterase and monoamine oxidase. It has also been shown to interact with DNA and RNA, which could be useful for the detection of these molecules.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole in laboratory experiments include its low toxicity and its ability to act as an inhibitor of enzymes. Additionally, it can be used as a fluorescent dye for the detection of DNA and RNA. The main limitation of using 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole in laboratory experiments is its lack of specificity, which can lead to false positives or false negatives.
Future Directions
For research on 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole include further investigation into its mechanism of action, as well as its potential applications in medicine and biochemistry. Additionally, further research could focus on the development of new synthesis methods for 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole, as well as new applications for its use as a fluorescent dye. Additionally, further research into its potential toxicity and interactions with other compounds could be conducted. Finally, further research could focus on the development of new derivatives of 1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole that have improved properties.
properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-methylsulfanyltetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2N4OS/c1-16-8-4-7(5(10)3-6(8)11)15-9(17-2)12-13-14-15/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSORPZHPWRQTIQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N2C(=NN=N2)SC)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-(methylsulfanyl)-1H-1,2,3,4-tetraazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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